

5-Methoxy-6-(trifluoromethyl)indoline: A Technical Overview of Physicochemical Properties

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Compound of Interest

Compound Name: 5-Methoxy-6-(trifluoromethyl)indoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for **5-Methoxy-6-(trifluoromethyl)indoline**. Due to a notable lack of specific experimental data on the solubility and stability of this compound in publicly accessible scientific literature, this document also furnishes general, yet detailed, experimental protocols for determining these crucial parameters. Furthermore, information on the closely related analog, 5-Methoxy-6-(trifluoromethyl)indole, is included for comparative purposes.

Physicochemical Properties

Quantitative experimental data on the solubility and stability of **5-Methoxy-6-(trifluoromethyl)indoline** is not readily available in the cited literature. However, for the structurally related compound, 5-Methoxy-6-(trifluoromethyl)indole, the following properties have been reported:

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ F ₃ NO	[1][2]
Molecular Weight	215.17 g/mol	[1][2]
Melting Point	104-105 °C	[2]
Form	Solid	[2]

It is important to note that the presence of a saturated indoline ring in **5-Methoxy-6-(trifluoromethyl)indoline**, as opposed to the aromatic indole ring, will influence its physicochemical properties, including solubility and stability. Generally, the disruption of the aromatic system may lead to differences in polarity, crystal packing, and reactivity.

Experimental Protocols for Solubility and Stability Assessment

To address the absence of specific data, the following established methodologies are provided as a guide for researchers to determine the solubility and stability of **5-Methoxy-6-(trifluoromethyl)indoline**.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining thermodynamic solubility is the shake-flask technique.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **5-Methoxy-6-(trifluoromethyl)indoline** is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

- **Quantification:** The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- **Data Reporting:** Solubility is reported in units of mg/mL or µg/mL.

A visual representation of this experimental workflow is provided below.



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Shake-Flask Solubility Determination Workflow

Stability Assessment: Forced Degradation Studies

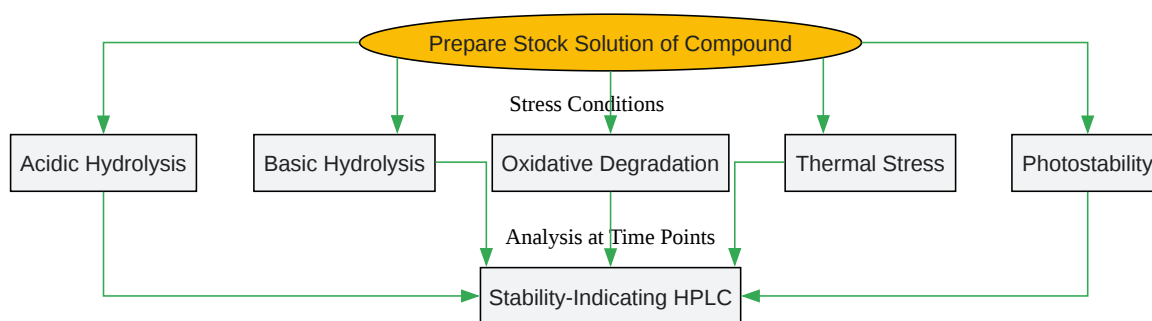
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

- **Stock Solution Preparation:** A stock solution of **5-Methoxy-6-(trifluoromethyl)indoline** is prepared in a suitable solvent.
- **Stress Conditions:** Aliquots of the stock solution are subjected to various stress conditions, including:
 - **Acidic Hydrolysis:** e.g., 0.1 N HCl at elevated temperature (e.g., 60 °C).
 - **Basic Hydrolysis:** e.g., 0.1 N NaOH at elevated temperature.
 - **Oxidative Degradation:** e.g., 3% H₂O₂ at room temperature.

- Thermal Stress: Heating the solid compound or a solution at a high temperature (e.g., 80 °C).
- Photostability: Exposing the solid compound or a solution to UV and visible light.
- Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Data Evaluation: The percentage of the remaining parent compound and the formation of any major degradants are quantified.

The logical relationship for initiating a forced degradation study is outlined in the diagram below.



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Forced Degradation Study Initiation Logic

Signaling Pathways

There is no specific information in the provided search results linking **5-Methoxy-6-(trifluoromethyl)indoline** to any particular signaling pathways. Indole and indoline scaffolds are present in a wide variety of biologically active molecules, and their targets are diverse. For

instance, some indole derivatives are known to interact with serotonin receptors.[2] However, without experimental data, any discussion of the signaling pathways for **5-Methoxy-6-(trifluoromethyl)indoline** would be speculative.

In conclusion, while direct experimental data on the solubility and stability of **5-Methoxy-6-(trifluoromethyl)indoline** is currently lacking in the public domain, this guide provides robust, standard methodologies for researchers to generate this critical information. The provided protocols for shake-flask solubility and forced degradation studies are foundational for the characterization of any new chemical entity in a drug discovery and development setting.

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References

- 1. 5-Methoxy-6-(trifluoromethyl)-1H-indole | C₁₀H₈F₃NO | CID 10822552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-6-(trifluoromethyl)indole 97 178896-78-1 [sigmaaldrich.com]
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